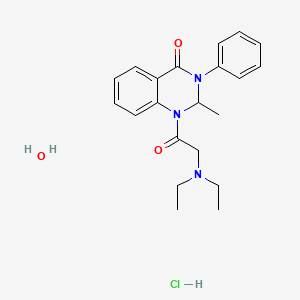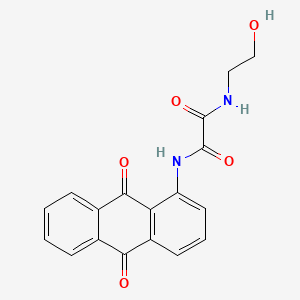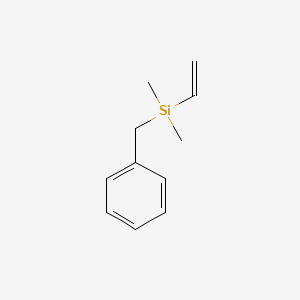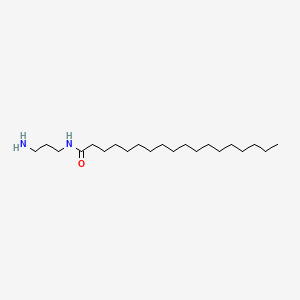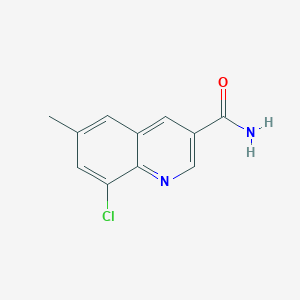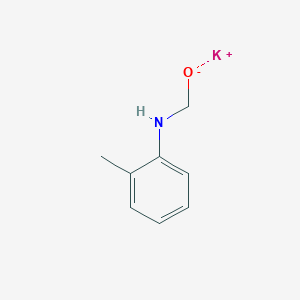
N-o-Tolylformamide, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-o-Tolylformamide, potassium salt is an organic compound with the chemical formula C8H9NOK. It is a derivative of N-o-tolylformamide, where the formamide group is bonded to a potassium ion. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-o-tolylformamide, potassium salt typically involves a two-step process:
Formation of N-o-tolylformamide: This is achieved by reacting p-toluene with formaldehyde under specific conditions to generate N-o-tolylformamide.
Formation of Potassium Salt: The N-o-tolylformamide is then reacted with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-o-tolylformamide, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-o-tolylformamide, potassium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-o-tolylformamide, potassium salt exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- N-methylformamide
- N-ethylformamide
- N-phenylformamide
Uniqueness
N-o-tolylformamide, potassium salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form also enhances its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
3215-30-3 |
|---|---|
Molecular Formula |
C8H10KNO |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
potassium;(2-methylanilino)methanolate |
InChI |
InChI=1S/C8H10NO.K/c1-7-4-2-3-5-8(7)9-6-10;/h2-5,9H,6H2,1H3;/q-1;+1 |
InChI Key |
RFEYECMAFPUYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


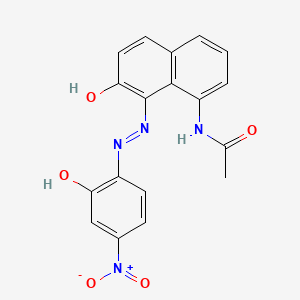
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
